molecular formula C15H15N5O2S B2499238 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1797866-51-3

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2499238
CAS No.: 1797866-51-3
M. Wt: 329.38
InChI Key: UYWXMTIJQZYWBE-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxane ring, a pyrazole ring, and a benzothiadiazole moiety

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide form the foundation of scientific research in medicinal chemistry. Studies have explored the synthesis of novel analogs within this chemical framework to evaluate their antibacterial and anticancer properties. For instance, research involving the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the compound's potential in developing new antibacterial agents (Palkar et al., 2017).

Biological Activities

The core structure of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its derivatives have been studied for various biological activities. This includes:

  • Antibacterial Activity : The aforementioned studies by Palkar et al. contribute to understanding the antibacterial potential of related compounds.

  • Anticancer Properties : Similar chemical entities have been evaluated for their anticancer activities. Synthesis and biological evaluation of pyrazole-sulfonamide derivatives have demonstrated potential antiproliferative effects against certain cancer cell lines, suggesting the applicability of these compounds in cancer research (Mert et al., 2014).

  • Carbonic Anhydrase Inhibition : Compounds within this chemical family have been synthesized and investigated for their inhibitory effects on carbonic anhydrase enzymes, revealing potent inhibitory activity which could have therapeutic implications in conditions like glaucoma and edema (Bülbül et al., 2008).

Safety and Hazards

As with any chemical compound, safety precautions should be taken during handling. It has a flash point of -15.6°C and a lethal dose (LD) of 3000 mg/kg (oral, rat) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c21-15(10-1-2-13-14(7-10)19-23-18-13)17-11-8-16-20(9-11)12-3-5-22-6-4-12/h1-2,7-9,12H,3-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWXMTIJQZYWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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